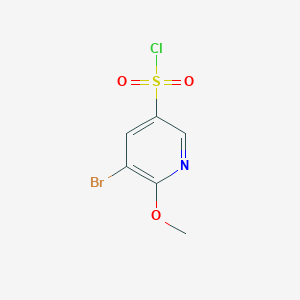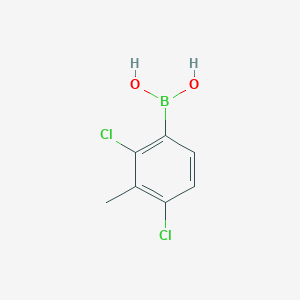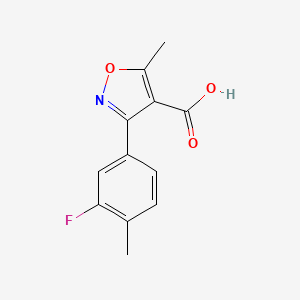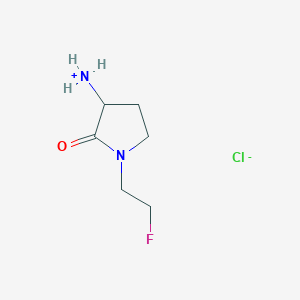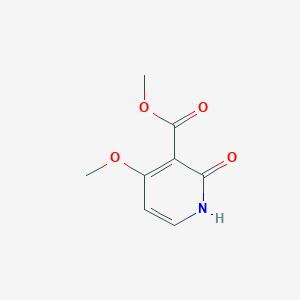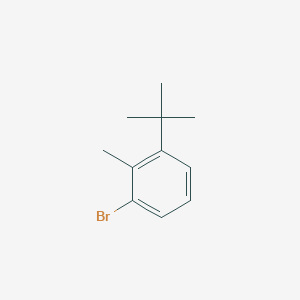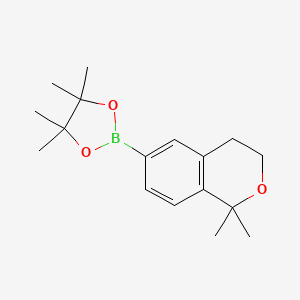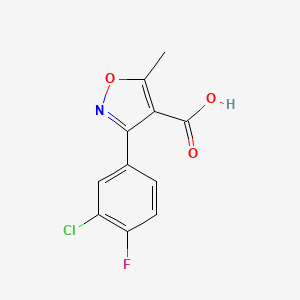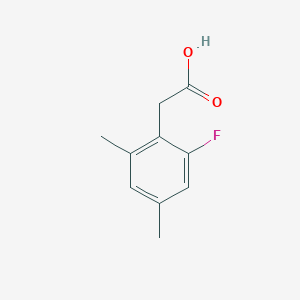
2,4-Dimethyl-6-fluorophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-fluorophenylacetic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and one fluorine atom, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-fluorophenylacetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto a phenyl ring that is already substituted with methyl groups. One common method involves the use of electrophilic aromatic substitution reactions, where a fluorine source such as fluorine gas or a fluorinating agent is used to introduce the fluorine atom. The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution and Friedel-Crafts acylation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl-6-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2,4-Dimethyl-6-fluorobenzoic acid.
Reduction: Formation of 2,4-Dimethyl-6-fluorophenylethanol.
Substitution: Formation of 2,4-Dimethyl-6-chlorophenylacetic acid when fluorine is substituted with chlorine.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylphenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2,4-Difluorophenylacetic acid: Contains two fluorine atoms, which may enhance its reactivity and binding affinity compared to 2,4-Dimethyl-6-fluorophenylacetic acid.
2,4-Dimethyl-6-chlorophenylacetic acid:
Uniqueness: this compound is unique due to the presence of both methyl and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11FO2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
2-(2-fluoro-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-6-3-7(2)8(5-10(12)13)9(11)4-6/h3-4H,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
DETJKLQSONQWIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluorobicyclo[1.1.1]pentane-1,3-dicarboxylicacid](/img/structure/B13626810.png)

